(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-ethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-2-22-16-9-5-3-7-14(16)20-12-13(11-19)18-21-15-8-4-6-10-17(15)23-18/h3-10,12,20H,2H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLKSFAYBLQKDW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The biological activity of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile is primarily attributed to its interactions with various molecular targets, leading to multiple therapeutic applications:
Anticancer Applications
The compound has shown promising results in anticancer research due to its ability to:
- Intercalate with DNA : This disrupts replication and transcription processes, potentially leading to apoptosis in cancer cells.
- Inhibit Enzymes : It inhibits specific enzymes involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.
- Modulate Receptor Signaling : The compound may influence receptor signaling pathways crucial for tumor growth and metastasis.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved DNA intercalation and enzyme inhibition, leading to reduced cell viability and increased apoptosis rates .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Case Study: Antimicrobial Testing
In vitro studies have shown that this compound effectively reduced the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure is shared with several derivatives, differing primarily in the aryl amino substituent and additional functional groups. Key analogs include:
Structural Insights :
- The α,β-unsaturated nitrile moiety is conserved across analogs, enabling covalent interactions with cysteine residues in target proteins (e.g., RGS4) .
- Substituent Effects: Electron-donating groups (e.g., ethoxy in the target compound) enhance solubility but may reduce electrophilicity. Halogenated or bulky groups (e.g., CCG-63808’s 4-fluorophenoxy) improve target selectivity and metabolic stability .
Advantages of MWI :
- Higher yields (92% vs. 60–75% for conventional methods) .
- Reduced reaction time (minutes vs. hours) .
RGS Protein Inhibition
- CCG-63802/63808 : Inhibit RGS4 via covalent modification of cysteine residues (IC₅₀ = 1–5 µM). Their α,β-unsaturated nitrile group is critical but raises concerns about off-target reactivity .
Antimicrobial and Anticancer Activity
- 5a–e Derivatives : Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) and moderate anticancer effects (IC₅₀ = 10–50 µM against MCF-7 cells) .
- AS601245 : Acts as a c-Jun N-terminal kinase (JNK) inhibitor, showing anti-inflammatory and anticancer properties .
Physicochemical and Conformational Properties
- Solubility: Ethoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated analogs .
- Molecular Packing: Derivatives with diphenylamino groups (e.g., compound I in ) exhibit strong π-π interactions, influencing crystallinity and stability .
- Double Bond Geometry : The (E)-configuration is conserved, ensuring optimal conjugation for electronic interactions .
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 637748-73-3. The synthesis typically involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography .
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and potentially leading to cell death. Additionally, it has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 5.66 |
| NUGC-3 | Gastric Cancer | 5.44 |
| SK-Hep-1 | Liver Cancer | 5.84 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial and fungal strains showed that it possesses significant antibacterial and antifungal activities. For instance, minimal inhibitory concentrations (MICs) were found to be as low as 50 µg/mL for some tested organisms . This broad spectrum of activity highlights its potential use in treating infections.
Neuroprotective Effects
A series of studies have explored the neuroprotective effects of benzothiazole derivatives, including this compound. It has shown promise in reducing neurotoxicity and exhibiting anticonvulsant properties in animal models . The mechanisms may involve modulation of neurotransmitter systems or direct protection against neuronal damage.
Case Studies
- Anticancer Activity Study : In a recent study evaluating the antiproliferative effects of benzothiazole derivatives on human cancer cell lines, this compound demonstrated significant inhibition of cell growth compared to control groups .
- Neurotoxicity Assessment : Another study assessed the neurotoxic effects of various benzothiazole derivatives, confirming that this compound did not exhibit neurotoxicity at therapeutic doses while maintaining efficacy in reducing seizure activity .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate condensation but may degrade nitrile groups |
| Molar Ratio | 1:1.2 (benzothiazole:aniline) | Excess aniline drives reaction forward |
| Catalyst | None (acidic conditions) | Avoids side reactions with nitrile functionality |
Advanced: How can reaction mechanisms for nucleophilic additions to the acrylonitrile moiety be optimized?
Methodological Answer:
The β-carbon of the acrylonitrile group is susceptible to nucleophilic attack (e.g., Michael addition). Optimization strategies include:
- Nucleophile Selection : Primary amines (e.g., methylamine) yield β-amino derivatives in 65–75% yield under ethanol reflux .
- Steric Effects : Bulky nucleophiles require longer reaction times (e.g., 12–24 hours) due to hindered access to the β-carbon.
- pH Control : Neutral to slightly basic conditions (pH 7–8) prevent protonation of the nucleophile, enhancing reactivity .
Q. Example Reaction :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | EtOH, reflux, 6 h | β-Amino derivative | 65% |
| Hydrazine | THF, RT, 24 h | Hydrazone adduct | 72% |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves planar conformation of the benzothiazole and ethoxyphenyl groups, with π-π stacking interactions (3.7–4.0 Å) stabilizing the crystal lattice .
- Mass Spectrometry : Exact mass (calc. 349.09 g/mol) confirms molecular formula (C₁₉H₁₆N₃OS) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity (LogP ~5.2), improving membrane permeability compared to methoxy derivatives (LogP ~4.8) .
- Positional Effects : 2-Ethoxy substitution on the phenyl ring increases steric hindrance, reducing binding to cytochrome P450 enzymes (IC₅₀ increases from 0.8 μM to 1.5 μM) .
- Nitrile Hydrolysis : Conversion to carboxylic acid derivatives under acidic conditions (HCl/H₂O) abolishes antibacterial activity but enhances anti-inflammatory effects .
Q. Case Study :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | 2-Ethoxy | Anticancer: 2.3 μM |
| Analog A | 3-Hydroxy | Antibacterial: 8.5 μM |
| Analog B | 4-Bromo | Anti-inflammatory: 1.7 μM |
Advanced: How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or cellular uptake variability. Mitigation strategies include:
- Dose-Response Curves : Establish linear ranges (e.g., 0.1–10 μM) to differentiate cytotoxic vs. therapeutic effects .
- Membrane Permeability Assays : Use Caco-2 cell models to quantify transport efficiency (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
- Metabolite Profiling : LC-MS identifies hydrolyzed or oxidized metabolites that may contribute to off-target effects .
Example : In a study, the parent compound showed cytotoxicity at 10 μM (CC₅₀ = 8.2 μM) but efficacy at 2 μM (EC₅₀ = 1.5 μM), highlighting the need for precise dosing .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acrylonitrile moiety .
- Purity Monitoring : Annual HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced: What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase domains (e.g., EGFR), identifying hydrogen bonds between the benzothiazole N atom and Thr766 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize analogs .
Advanced: How can regioselectivity in electrophilic aromatic substitution (EAS) be controlled?
Methodological Answer:
The 2-ethoxyphenyl group directs EAS to the para position relative to the ethoxy substituent. Strategies include:
- Nitration : Use fuming HNO₃/H₂SO₄ at 0°C to achieve 82% yield of the 4-nitro derivative .
- Bromination : NBS in CCl₄ selectively brominates the para position (yield: 75%) .
- Steric Blocking : Introduce bulky groups (e.g., tert-butyl) at the ortho position to redirect substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
